molecular formula C20H14N4O4 B5208781 (4E)-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione

(4E)-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione

Cat. No.: B5208781
M. Wt: 374.3 g/mol
InChI Key: XPZBTLORZZBCKL-QGOAFFKASA-N
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Description

(4E)-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione is a complex organic compound with a unique structure that combines a pyrazolidine-3,5-dione core with a pyrrole ring substituted with a 4-nitrophenyl group

Properties

IUPAC Name

(4E)-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4/c25-19-18(20(26)23(21-19)15-5-2-1-3-6-15)13-17-7-4-12-22(17)14-8-10-16(11-9-14)24(27)28/h1-13H,(H,21,25)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZBTLORZZBCKL-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between 1-phenylpyrazolidine-3,5-dione and 1-(4-nitrophenyl)pyrrole-2-carbaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4E)-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4E)-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazolidine-3,5-dione core can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione: Similar structure but with different substituents.

    1-Phenylpyrazolidine-3,5-dione: Lacks the pyrrole and nitrophenyl groups.

    1-(4-Nitrophenyl)pyrrole-2-carbaldehyde: Contains the pyrrole and nitrophenyl groups but lacks the pyrazolidine-3,5-dione core.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

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